molecular formula C11H15NOS B2483171 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine CAS No. 2248358-02-1

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine

Cat. No. B2483171
CAS RN: 2248358-02-1
M. Wt: 209.31
InChI Key: DGEWBFFSAFARIU-UHFFFAOYSA-N
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Description

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as EPPTP and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies and may have fewer side effects than other drugs currently used for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine. One of the main areas of research is the development of more efficient and cost-effective methods for synthesizing this compound. Another area of research is the further elucidation of its mechanism of action and its potential applications in various diseases. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine has been achieved using different methods. One of the most common methods involves the reaction of thiophene-2-carboxylic acid with epichlorohydrin in the presence of a base. This reaction results in the formation of 5-(oxiran-2-yl)thiophene-2-carboxylic acid, which is then converted to the target compound by reacting with piperidine in the presence of a catalyst.

Scientific Research Applications

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been studied for its potential use as an antiviral agent.

properties

IUPAC Name

1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-6-12(7-3-1)11-5-4-10(14-11)9-8-13-9/h4-5,9H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEWBFFSAFARIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(S2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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